GTS-21 dihydrochloride GTS-21 dihydrochloride Partial agonist at α7nACh receptors. Binds selectively to α7 subunits, with no significant activity seen at α2, α3 and α4. (EC50 = 10 μM in vitro (striatal slices)). Shown to elicit nootropic, neuroprotective and anti-inflammatory effects.
GTS-21 is an agonist of α7-containing nicotinic acetylcholine receptors (nAChRs) that, at a concentration of 100 μM, activates human α7-containing nAChRs expressed in Xenopus oocytes to 60% of the levels generated by endogenous ligand acetylcholine. It is selective for α7-containing nAChRs, having no activity at α2-, α3-, and α4-containing nAChRs at a concentration of 100 μM. GTS-21 stimulates dopamine release from rat striatal slices (EC50 = 10 μM). In vivo, GTS-21 decreases delay in the delayed matching-to-sample task in monkeys. It also suppresses amnesia and neuronal cell death in a gerbil model of ischemia-reperfusion injury.
GTS-21 dihydrochloride is a selective α7 nicotinic acetylcholine receptor agonist, has recently been established as a promising treatment for inflammation. Target: nAChRin vitro: GTS-21 is one of the most potent α7nAChR agonists, has been reported to attenuate pro-inflammatory cytokine production, improve outcomes in sepsis models, pancreatitis, and ischemia-reperfusion injury, and inhibit the production of endotoxin-induced TNF in lung tissue. In addition, recent studies have demonstrated that GTS-21 inhibits the activities of endothelial cells and monocyte macrophages, as well as the secretion of pro-inflammatory cytokines in peripheral blood samples, by regulating the JAK2-STAT3 pathway. in vivo: In septic animals, GTS-21 significantly ameliorated GI motility, lowered systemic and colonic levels of IL-6, decreased colonic permeability, and decreased the number of positive cultures obtained from blood and mesenteric lymph nodes. Splenectomy prevented animals from developing sepsis-induced ileus. Chrna7 mice displayed a more severe septic phenotype, whereas GTS-21 remarkably was also beneficial in these animals.
Brand Name: Vulcanchem
CAS No.: 156223-05-1
VCID: VC0003236
InChI: InChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+;
SMILES: COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl
Molecular Formula: C19H21ClN2O2
Molecular Weight: 344.8 g/mol

GTS-21 dihydrochloride

CAS No.: 156223-05-1

Cat. No.: VC0003236

Molecular Formula: C19H21ClN2O2

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

GTS-21 dihydrochloride - 156223-05-1

Specification

Description Partial agonist at α7nACh receptors. Binds selectively to α7 subunits, with no significant activity seen at α2, α3 and α4. (EC50 = 10 μM in vitro (striatal slices)). Shown to elicit nootropic, neuroprotective and anti-inflammatory effects.
GTS-21 is an agonist of α7-containing nicotinic acetylcholine receptors (nAChRs) that, at a concentration of 100 μM, activates human α7-containing nAChRs expressed in Xenopus oocytes to 60% of the levels generated by endogenous ligand acetylcholine. It is selective for α7-containing nAChRs, having no activity at α2-, α3-, and α4-containing nAChRs at a concentration of 100 μM. GTS-21 stimulates dopamine release from rat striatal slices (EC50 = 10 μM). In vivo, GTS-21 decreases delay in the delayed matching-to-sample task in monkeys. It also suppresses amnesia and neuronal cell death in a gerbil model of ischemia-reperfusion injury.
GTS-21 dihydrochloride is a selective α7 nicotinic acetylcholine receptor agonist, has recently been established as a promising treatment for inflammation. Target: nAChRin vitro: GTS-21 is one of the most potent α7nAChR agonists, has been reported to attenuate pro-inflammatory cytokine production, improve outcomes in sepsis models, pancreatitis, and ischemia-reperfusion injury, and inhibit the production of endotoxin-induced TNF in lung tissue. In addition, recent studies have demonstrated that GTS-21 inhibits the activities of endothelial cells and monocyte macrophages, as well as the secretion of pro-inflammatory cytokines in peripheral blood samples, by regulating the JAK2-STAT3 pathway. in vivo: In septic animals, GTS-21 significantly ameliorated GI motility, lowered systemic and colonic levels of IL-6, decreased colonic permeability, and decreased the number of positive cultures obtained from blood and mesenteric lymph nodes. Splenectomy prevented animals from developing sepsis-induced ileus. Chrna7 mice displayed a more severe septic phenotype, whereas GTS-21 remarkably was also beneficial in these animals.
CAS No. 156223-05-1
Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
IUPAC Name 3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;hydrochloride
Standard InChI InChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+;
Standard InChI Key FNVCHJIVFOPCGS-KRWCAOSLSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl
SMILES COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl
Canonical SMILES COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl
Appearance Solid powder

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